molecular formula C16H16ClNO4 B15342028 Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate

Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate

Cat. No.: B15342028
M. Wt: 321.75 g/mol
InChI Key: QXYAJWCMGGEEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate is a chemical compound belonging to the quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate typically involves the reaction of 8-chloro-6-methylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential anticancer activity and as a scaffold for drug development.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H16ClNO4/c1-4-21-15(19)11-8-10-6-9(3)7-12(17)13(10)18-14(11)16(20)22-5-2/h6-8H,4-5H2,1-3H3

InChI Key

QXYAJWCMGGEEMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=C(C=C2Cl)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.